molecular formula C11H10N2OS B5841013 N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B5841013
M. Wt: 218.28 g/mol
InChI Key: WGHOWGDZGJLRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-thienylmethyl)nicotinamide is 218.05138412 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for nicotinamide indicates that it may form combustible dust concentrations in air and causes serious eye irritation . It is recommended to handle it with care, using appropriate safety measures .

Future Directions

There is an emerging interest in assessing “N-(2-thienylmethyl)nicotinamide” as a potential therapeutic target and discovering its inhibitors . More research is necessary to reveal its acting mechanism in obesity and type 2 diabetes and to develop therapeutics targeting it .

Mechanism of Action

Target of Action

N-(2-thienylmethyl)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . The primary target of nicotinamide is Nicotinamide N-methyltransferase (NNMT) . NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic and liver diseases .

Mode of Action

Nicotinamide influences the activity of several enzymes that are critical to basic cellular activity, such as sirtuins and poly- (ADP-ribose) polymerases (PARP) . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Through diversified biochemical mechanisms, nicotinamide is also known to influence human DNA repair and cellular stress responses .

Biochemical Pathways

Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) . The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .

Pharmacokinetics

In mice, nicotinamide given intraperitoneally at doses of 100–500 mg/kg showed biphasic elimination with dose-dependent changes in half-life . Peak concentrations increased in a dose-dependent manner from 1,000 to 4,800 nmol/ml .

Result of Action

Nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging . From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHOWGDZGJLRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.